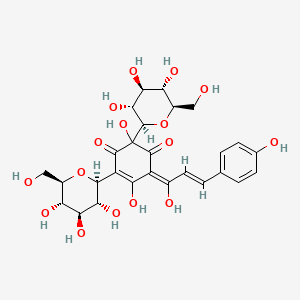

Hydroxysafflor Yellow A

説明

ヒドロキシサフラワーイエローAは、紅花(Carthamus tinctorius L.)の花から抽出された天然化合物です。この化合物は水溶性カルコン配糖体であり、紅花の薬理作用に寄与する主な有効成分です。 ヒドロキシサフラワーイエローAは、その抗酸化、抗炎症、抗凝固、抗癌効果について広く研究されています .

準備方法

合成経路と反応条件

ヒドロキシサフラワーイエローAは、化学合成や天然源からの抽出を含むさまざまな方法で合成できます。 一般的な方法の1つは、超音波水抽出を用いて紅花から抽出を行い、その後、マクロポーラス吸着樹脂、クロマトグラフィー分離、限外ろ過、凍結乾燥を用いて分離することです . 調製したヒドロキシサフラワーイエローA乾燥粉末の含有量は、62.7%の収率で最大99.8%に達することができます .

工業生産方法

工業生産では、抽出プロセスが最適化され、高収率と高純度が実現されています。プロセスは一般的に次の手順を含みます。

超音波水抽出: 紅花を超音波水抽出にかけ、粗抽出物を得ます。

マクロポーラス吸着樹脂: 粗抽出物をマクロポーラス吸着樹脂に通し、目的の化合物を分離します。

クロマトグラフィー分離: LH-20セファデックスクロマトグラフィーなどのクロマトグラフィー技術を用いて、さらに精製を行います。

限外ろ過と凍結乾燥: 精製された抽出物を限外ろ過と凍結乾燥にかけて、最終製品を得ます.

化学反応の分析

反応の種類

ヒドロキシサフラワーイエローAは、次のようなさまざまな化学反応を起こします。

酸化: 酸化されて、さまざまな酸化生成物を生成します。

還元: 還元反応により、化学構造が変化する可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、還元によって化合物の還元形態が生成される可能性があります .

科学研究への応用

ヒドロキシサフラワーイエローAは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

HSYA exhibits a broad spectrum of biological effects, including:

- Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .

- Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .

- Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .

- Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .

- Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .

Case Studies and Research Findings

Several studies have documented the applications of HSYA across different medical conditions:

- A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .

- Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .

- Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .

Summary Table of Applications

作用機序

ヒドロキシサフラワーイエローAは、さまざまな分子標的と経路を通じて効果を発揮します。 炎症と酸化ストレスに重要な役割を果たすHIF-1α/JAK/STAT3シグナル伝達経路を調節することが示されています . HIF-1αを阻害することにより、ヒドロキシサフラワーイエローAは、プロ炎症性サイトカインの発現を抑制し、酸化ストレスを軽減します . さらに、JAK2/STAT3とSOCS3シグナル伝達経路を調節し、神経保護効果に寄与しています .

類似化合物との比較

ヒドロキシサフラワーイエローAは、次のような他の類似化合物と比較することができます。

テヌイゲニン: 両方の化合物は神経保護効果を示しますが、異なるシグナル伝達経路を調節します.

芍薬甘草湯: この化合物は抗炎症作用も持ち、漢方薬で使用されています.

ケンフェロールとケルセチン: これらのフラボノイドは、ヒドロキシサフラワーイエローAと抗酸化作用と抗炎症作用を共有しています.

ヒドロキシサフラワーイエローAは、その薬理作用のユニークな組み合わせと、特定の分子標的により際立っており、さまざまな科学的および産業的用途に貴重な化合物となっています .

生物活性

Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.

HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .

Pharmacological Activities

The biological activities of HSYA can be categorized into several key areas:

1. Anticancer Activity

- HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .

- Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .

2. Neuroprotective Effects

- Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .

- A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .

3. Cardiovascular Protection

- HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .

- The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .

4. Antioxidant and Anti-inflammatory Properties

- HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

Case Studies

- Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .

- Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .

特性

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。